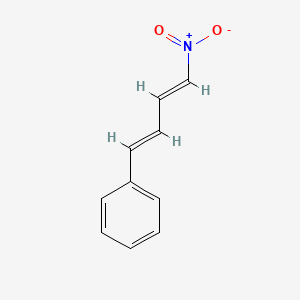
(4-NITROBUTA-1,3-DIEN-1-YL)BENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9NO2. It features a nitro group attached to a butadiene chain, which is further connected to a benzene ring. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobuta-1,3-dien-1-yl)benzene can be achieved through various methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are reacted in the presence of a palladium-dimer complex catalyst. This method yields 1,4-conjugated dienes with good selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions or Suzuki–Miyaura couplings. These methods are favored due to their efficiency, scalability, and the relatively mild reaction conditions required .
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrobuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The double bonds in the butadiene chain can be hydrogenated to form saturated compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Reduction of the nitro group yields (4-aminobuta-1,3-dien-1-yl)benzene.
Reduction: Hydrogenation of the double bonds results in (4-nitrobutyl)benzene.
Substitution: Electrophilic substitution on the benzene ring can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Nitrobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions are crucial for its reactivity and applications in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar structure but with a bromine atom instead of a nitro group.
(1E,3E)-1,4-Diarylbuta-1,3-dienes: Compounds with similar diene systems but different substituents on the benzene ring.
Uniqueness
(4-Nitrobuta-1,3-dien-1-yl)benzene is unique due to its nitro group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
4701-10-4 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
Clave InChI |
HXAORLISYKTFNQ-KBXRYBNXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Sinónimos |
1-nitro-4-phenyl-1,3-butadiene 1-nitro-4-phenylbutadiene 1-nitro-4-phenylbutadiene, (E,E)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



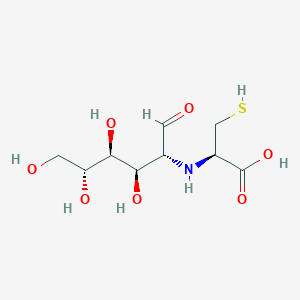
![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)
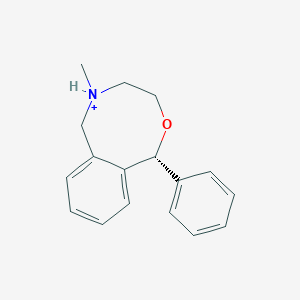
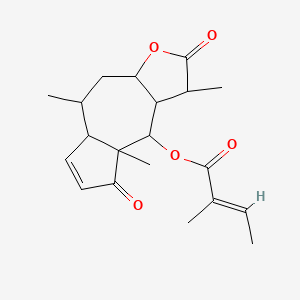
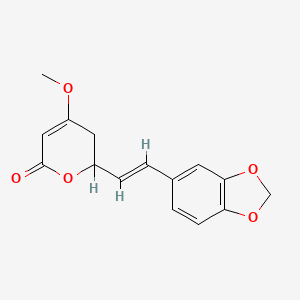
![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)
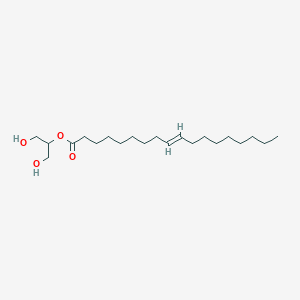
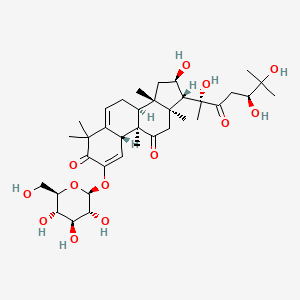


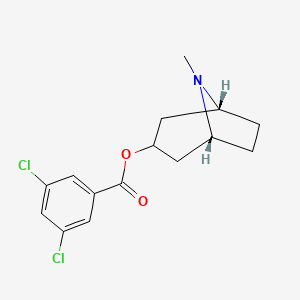
![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)
